Product packaging for Benz(a)anthracene(Cat. No.:CAS No. 56-55-3)

Benz(a)anthracene

Cat. No.: B033201
CAS No.: 56-55-3
M. Wt: 228.3 g/mol
InChI Key: DXBHBZVCASKNBY-UHFFFAOYSA-N
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Description

Benz(a)anthracene is a high-purity polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and toxicological research. As a prototypical PAH and a group 2A carcinogen (probable human carcinogen) classified by the IARC, it serves as a crucial model compound for studying the metabolic activation, DNA adduct formation, and mutagenic mechanisms of PAHs. Researchers utilize this compound to investigate environmental pollution, bioremediation strategies, and the complex pathways of chemical carcinogenesis. Its mechanism of action primarily involves cytochrome P450-mediated metabolism to form reactive diol epoxide intermediates that covalently bind to DNA, leading to genetic mutations. This compound is an essential standard in analytical chemistry for calibrating equipment like HPLC and GC-MS to detect and quantify PAHs in complex matrices such as air, water, soil, and food samples. Provided as a high-grade solid, our this compound is ideal for advancing studies in molecular toxicology, environmental monitoring, and cancer biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12 B033201 Benz(a)anthracene CAS No. 56-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[a]anthracene
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InChI

InChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H
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InChI Key

DXBHBZVCASKNBY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32
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Molecular Formula

C18H12
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DSSTOX Substance ID

DTXSID5023902
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Molecular Weight

228.3 g/mol
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Physical Description

Benz[a]anthracene appears as colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence. May reasonably be expected to be a carcinogen., Colorless or gold solid with a greenish-yellow fluorescence; [CAMEO], COLOURLESS-TO-YELLOW-BROWN FLUORESCENT FLAKES OR POWDER., Colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence.
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Boiling Point

815 °F at 760 mmHg (sublimes) (NTP, 1992), 437.6 °C, 815 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 9.4X10-3 mg/L at 25 °C, Insoluble in water, soluble in ether, alcohol, acetone, benzene, Soluble in most organic solvents; difficulty solubilizing in boiling alcohol, Slightly sol in acetic acid, Solubility in water: none
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Density

Relative density (water = 1): 1.274
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Vapor Pressure

0.00000021 [mmHg], 2.1X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 292
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Color/Form

Plates from glacial acetic acid or alcohol, Greenish-yellow fluorescence

CAS No.

56-55-3
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Melting Point

315 to 318 °F (NTP, 1992), 155-157 °C, 162 °C, 315-318 °F
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Environmental Fate and Transport of Benz a Anthracene

Environmental Compartmentalization and Distribution

Benz(a)anthracene distributes among atmospheric, aquatic, and soil compartments, with its partitioning and degradation rates varying significantly depending on the environmental conditions.

Atmospheric Transport and Half-life

In the ambient atmosphere, this compound exists in both vapor and particulate phases due to its experimental vapor pressure of 2.1 x 10⁻⁷ mm Hg at 25 °C. nih.gov Vapor-phase BaA undergoes degradation through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 8 hours. nih.gov Particulate-phase BaA can be removed from the air via wet and dry deposition. nih.gov While laboratory studies on photooxidation might suggest shorter atmospheric persistence, airborne particulate PAHs can persist at relatively high concentrations in aerosols, allowing for long-distance transport. ymparisto.fi Another source estimates the atmospheric half-life due to photochemical degradation to be about 7.7 hours. chemicalbook.comscielo.org.mx

Here's a summary of atmospheric half-life data:

ProcessHalf-life (Approximate)Reference
Reaction with hydroxyl radicals8 hours nih.gov
Photochemical degradation7.7 hours chemicalbook.comscielo.org.mx
Photo-decomposition (crude oil in salt-water tank)5 hours (55%), 10 hours (100%) nih.gov
Degradation when irradiated (>290 nm)25.3% degraded after 17 hours nih.gov
Adsorbed to soot, exposed to sunlight11 days cdc.gov

Aquatic Fate and Sorption to Particulate Matter and Sediment

When released into water, this compound rapidly sorbs to sediment and particulate matter, including phytoplankton and zooplankton. nih.gov This rapid sorption leads to a significant reduction in initial dissolved concentrations within a few hours. nih.gov However, low concentrations resulting from desorption can persist for extended periods. nih.gov The dissolved fraction of this compound in aquatic systems is subject to photolysis and, in eutrophic waters, oxidation by alkylperoxy radicals. nih.gov The relative contributions of sorption and photolysis to BaA removal depend on the specific aquatic system. nih.gov In a simulated shallow coastal water microcosm, 76% of BaA remained in the sediment after 60 days, while 17% was recovered in the medium. core.ac.uk The volatilization half-life from a model pond, considering adsorption, was estimated to be 12 years. nih.gov

Photolysis in Aquatic Systems

Photolysis is a significant transformation process for dissolved this compound in aquatic environments, with half-lives ranging from hours to a few days. nih.govymparisto.fi In a crude oil dispersion experiment in a controlled ecosystem enclosure, the concentration of this compound in the water column declined to half its initial concentration in 4 to 5 days due to photo-decomposition. nih.gov Photodegradation of BaA in aqueous solutions has been observed to be fast, with photochemical reactions following first-order kinetics. researchgate.net The rate of reaction is generally faster in polar media compared to apolar media, and photodegradation quantum yields tend to increase with increasing medium polarity. unict.it

Oxidation by Alkylperoxy Radicals

In eutrophic bodies of water, oxidation by alkylperoxy radicals can be an important degradation pathway for dissolved this compound. nih.gov Alkylperoxy and hydroperoxy radicals are generated in natural waters through the photolytic cleavage of trace carbonyl compounds or from enzymatic sources. epa.gov These radical reactions involving oxygen are termed autoxidations. epa.gov

Soil Persistence and Half-life

Here's a summary of soil half-life data:

Soil Type / ConditionHalf-life (Approximate)Reference
DAF sludge soil40.5 days nih.gov
Kidman sandy loam261 days chemicalbook.com
Various soils (4- and 5-ring PAHs)117-492 days pjoes.com
Aerobic soil die-away test data2.49-5.86 years (909-2139 days) ymparisto.fi

Bioavailability and Bioaccumulation of this compound

This compound is a lipophilic compound, which facilitates its passive diffusion across cell membranes and potential for bioaccumulation in organisms. scielo.org.mxontosight.aiinchem.org An estimated Bioconcentration Factor (BCF) of 2,940 suggests a very high potential for bioconcentration in aquatic organisms. nih.gov It can bind to suspended particulate matter and accumulate in aquatic organisms. chemicalbook.comscielo.org.mx

While this compound hardly accumulates in fish (e.g., Pimephales promelas), likely due to biotransformation, its bioconcentration factor (BCF) values are very high in crustaceans (e.g., >10,000). rivm.nl In molluscs, BCF values are generally well above 5,000 L/kg. rivm.nl The compound is considered very toxic to aquatic organisms and may cause long-term effects in the aquatic environment, hence it is strongly advised against its release into the environment. inchem.org

This compound, a prominent polycyclic aromatic hydrocarbon (PAH), is a compound of significant environmental concern due to its widespread presence and persistence. Understanding its behavior in various environmental compartments is crucial for assessing its ecological impact and developing effective remediation strategies.

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene (B151609) rings. nih.gov It is primarily introduced into the environment through anthropogenic activities, though natural sources also contribute. rivm.nl

Sources: Anthropogenic sources include the incomplete combustion of fuels, coal coking processes, and the burning of wood, such as in forest fires and wood stoves. tpsgc-pwgsc.gc.ca It is also a constituent of petroleum and coal, and found in derivatives like tars and asphalt. tpsgc-pwgsc.gc.ca Industrial processes such as the wood preservative industry (e.g., creosote), aluminum smelters utilizing Soderberg electrodes, and hazardous waste disposal sites are additional contributors. rivm.nltpsgc-pwgsc.gc.ca While there is no production of pure this compound, it is commonly found mixed with other PAHs in commercial products like coal tar, coal tar pitch, creosote (B1164894), bitumen, and asphalt. rivm.nltpsgc-pwgsc.gc.ca Natural sources include vegetation fires and volcanic emissions. rivm.nl

Properties and Environmental Behavior: At 20°C, this compound exists as a solid with very low volatility and very low solubility in water. tpsgc-pwgsc.gc.ca It exhibits a strong tendency to adsorb to organic matter. tpsgc-pwgsc.gc.ca Its octanol-water partition coefficient (log Kow) is 5.76, indicating its lipophilic nature, and its Henry's Law constant is 1.20 x 10⁻⁵ atm-cu m/mole at 25°C. nih.gov

Environmental Compartment Distribution:

Soil: When present in soil, this compound volatilizes or solubilizes very slowly. tpsgc-pwgsc.gc.ca It is expected to adsorb strongly to suspended solids and sediment due to its high Koc range. nih.gov Heavier PAHs, including this compound, are often more prominent in soils compared to aquatic environments. nih.gov Once the source is removed, adsorbed this compound can take a very long time to disappear, slowly liberating contamination. tpsgc-pwgsc.gc.ca

Water: In the dissolved phase, this compound will volatilize slowly. tpsgc-pwgsc.gc.ca Fragments can be transported into waterways, where they tend to deposit at the bottom and dissolve very slowly. tpsgc-pwgsc.gc.ca While volatilization from water surfaces is considered an important fate process (with estimated half-lives of 3 days for a model river and 199 days for a model lake), biodegradation is not a significant environmental fate process in water, with reported half-lives ranging from 199 to 252 days in seawater-sediment slurries. nih.gov

Air: In the atmosphere, PAHs with low vapor pressure, such as this compound, are predominantly adsorbed onto particulate matter. nih.gov Combustion is a primary driver for the long-range atmospheric transport of PAHs. nih.gov

The environmental properties of this compound are summarized in the table below:

PropertyValueReference
Physical State (20°C)Solid tpsgc-pwgsc.gc.ca
VolatilityVery low tpsgc-pwgsc.gc.ca
SolubilityVery low tpsgc-pwgsc.gc.ca
Log Kow5.76 nih.gov
Henry's Law Constant (25°C)1.20 x 10⁻⁵ atm-cu m/mole nih.gov
Evaporative Half-life (aqueous)89 hours (rapidly-stirred) nih.gov
Half-life in seawater-sediment slurries199-252 days (biodegradation) nih.gov
Estimated Volatilization Half-life (model river)3 days nih.gov
Estimated Volatilization Half-life (model lake)199 days nih.gov

Phytoremediation and Plant Uptake Studies

Phytoremediation, a green technology, utilizes plants and their associated microorganisms to degrade, contain, or remove contaminants from the environment. For PAHs, this process largely relies on the catabolic potential of microorganisms in the plant's root zone (rhizosphere), aided by enzymes secreted by the roots. jeeng.net This approach can also improve the physical and chemical properties of contaminated soil. jeeng.net

Effectiveness and Plant Species: Numerous studies have demonstrated the effectiveness of phytoremediation for PAH-contaminated soils. msu.edu Certain plant species have shown promising results in reducing PAH concentrations:

In greenhouse studies, Festuca arundinacea (tall fescue), Sorghum vulgare (sudan grass), and Panicum virgatum (switchgrass) significantly lowered soil concentrations of PAHs like pyrene (B120774) and anthracene (B1667546). msu.edu The addition of Medicago sativa (alfalfa) to this mix further enhanced PAH reduction. msu.edu

Field trials have also shown that vegetated treatments significantly enhance the dissipation of target pollutants, including PAHs such as this compound, benzo(a)pyrene, chrysene (B1668918), and dibenz(ah)anthracene. msu.edu

At a crude oil spill site, Lolium annual (rye grass) and Stenotaphrum secundatum (St. Augustine grass) proved more effective in reducing contaminant levels than Sorghum bicolor (sorghum) and unvegetated controls. msu.edu

A 12-month greenhouse study found that Festuca arundinacea (tall fescue), Lolium multiflorum (annual ryegrass), and Melilotus officinalis (yellow sweet clover) decreased total PAH concentrations in composted soil by 23.9%, 15.3%, and 9.1%, respectively, compared to less than 5% in control treatments. researchgate.net Tall fescue exhibited the highest root and shoot biomass and the greatest contaminant removal percentage. researchgate.net

In studies assessing the effects of drilling waste containing PAHs, Lolium perenne and Festuca rubra demonstrated the least sensitivity, with the smallest reductions in root length and seedling height. jeeng.net Interestingly, the highest PAH concentration was found in soil seeded with Lolium perenne, while the lowest was in soil seeded with Poa pratensis. jeeng.net

The following table summarizes some research findings on PAH removal efficiency by various plant species:

Plant SpeciesContaminant TypePAH Concentration Reduction (%)Study DurationReference
Festuca arundinaceaTotal PAHs23.912 months researchgate.net
Lolium multiflorumTotal PAHs15.312 months researchgate.net
Melilotus officinalisTotal PAHs9.112 months researchgate.net
Various (including this compound, benzo(a)pyrene, chrysene, dibenz(ah)anthracene)PAHsEnhanced dissipationNot specified msu.edu

Plant Uptake Mechanisms: PAHs can enter plants through both root uptake and foliar uptake. researchgate.net Root uptake and subsequent translocation to other plant parts depend on the plant species and the specific properties of the organic contaminant, including its molecular structure, solubility, and Henry's law constant. researchgate.net Studies with pea plants (Kwestor and Sześciotygodniowy varieties) exposed to anthracene showed that the greatest amount of the hydrocarbon accumulated in the roots, indicating hampered transport to the shoots and primary accumulation in underground parts. pjoes.com

Foliar uptake is another significant pathway for PAH accumulation in vegetation, particularly from atmospheric deposition. nih.govresearchgate.net This process is influenced by atmospheric PAH concentrations, environmental variables, and leaf properties such as specific leaf area, surface hair, stomata density, and cuticle structure. researchgate.net For instance, lettuce (Lactuca sativa) demonstrated significant accumulation of PAHs from urban aerosol, with higher bioconcentration factors (BCFs) observed for lower molecular weight PAHs like naphthalene (B1677914) and anthracene, and a correlation between BCF and molecular weight. nih.gov Research on yellow carrot leaves suggested that PAHs were mainly derived from dust fall via leaf absorption. researchgate.net Similarly, indoor simulation experiments with winter wheat indicated that foliar uptake exhibited intraspecific differences and was primarily dependent on atmospheric PAH concentration and the properties of the PAHs. researchgate.net

Molecular and Cellular Mechanisms of Benz a Anthracene Toxicity and Carcinogenicity

Metabolic Activation of Benz(a)anthracene to Reactive Intermediates

The carcinogenic effects of this compound (B[a]A) are primarily mediated by its metabolic activation into highly reactive intermediates. As lipophilic compounds, PAHs like B[a]A can readily diffuse across cell membranes. Once inside the cell, they are subjected to enzymatic biotransformation, which converts them into electrophilic species. These reactive metabolites are then capable of forming covalent bonds with cellular components, particularly DNA, initiating the cascade of events leading to mutations and potentially cancer wikipedia.orgnih.govnih.gov.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1) in Phase I Metabolism

Phase I metabolism of B[a]A is largely catalyzed by the cytochrome P450 (CYP) enzyme family, which introduces oxygen atoms into the PAH structure, forming phenols, catechols, and quinones wikipedia.orgnih.govctdbase.orgnist.gov. This process is crucial for the bioactivation of B[a]A. B[a]A can activate the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. Activation of AHR, in turn, induces the expression of specific CYP genes, including CYP1A1, CYP1A2, and CYP1B1, thereby promoting the further metabolism and bioactivation of B[a]A and other PAHs wikipedia.orgnist.govontosight.ai. Notably, CYP1A1 is a key enzyme in the metabolic activation of B[a]A, leading to the formation of carcinogenic metabolites such as B[a]A-3,4-diol-1,2-epoxide wikipedia.org. Studies have also shown that methyl substitution on B[a]A derivatives can enhance their AHR-mediated activity and lead to higher levels of CYP1A1 mRNA expression .

Formation of Diol Epoxides (e.g., bay-region diol epoxides)

A primary pathway for B[a]A activation involves the formation of highly reactive diol epoxides. This process typically occurs through the sequential action of CYP enzymes and epoxide hydrolase ctdbase.org. The presence of a 'bay' region within the B[a]A molecular structure significantly contributes to the carcinogenicity of its metabolites ctdbase.org. Bay-region diol epoxides, formed from the oxidative metabolism of PAHs, are generally more mutagenic than their non-bay counterparts wikipedia.org.

The B[a]A-3,4-diol-1,2-epoxide is a particularly important carcinogenic metabolite, demonstrating more potent cytotoxic and genotoxic effects compared to the parent B[a]A compound wikipedia.orgchem960.com. Research indicates that (+/-)-trans-3,4-dihydroxy-3,4-dihydrothis compound (B[a]A 3,4-dihydrodiol) is approximately 10 times more mutagenic than B[a]A and about 5 times more active as a skin tumor initiator nih.govwikipedia.org. These findings suggest that the bay-region diol-epoxide of B[a]A is likely the ultimate carcinogen and mutagenic form of B[a]A nih.govnih.gov. While bay-region diol epoxides are prominent, non-bay-region diol-epoxides, such as anti-BA-8,9-diol 10,11-oxide, also play a role in B[a]A's metabolic activation chem960.com.

The tumorigenic activity of specific bay-region B[a]A 3,4-diol-1,2-epoxide isomers has been extensively studied.

Table 1: Mutagenic and Tumor-Initiating Activity of this compound and its Metabolites

CompoundMutagenic Activity (vs. B[a]A in V79 cells) nih.govTumor-Initiating Activity (vs. B[a]A on mouse skin) nih.govwikipedia.org
This compound (BA)1x1x
BA 3,4-dihydrodiol (trans-3,4-Dihydroxy-3,4-dihydrothis compound)~10x~5x
(+/-)-trans-3alpha,4beta-Dihydroxy-1alpha,2alpha-epoxy-1,2,3,4-tetrahydrothis compound (a BA diol-epoxide)N/A (more active than BA 3,4-dihydrodiol) nih.gov~1.2x (vs. BA 3,4-dihydrodiol) nih.gov
Other BA dihydrodiolsLess mutagenic than BA nih.govLess active than BA nih.govwikipedia.org
Other BA diol-epoxidesLess active than BA nih.govLess active than BA nih.gov

Table 2: Tumorigenicity of Bay-Region this compound Diol-Epoxide Isomers in Mouse Models

Bay-Region Diol-Epoxide IsomerLung Tumor Incidence wikipedia.orgAverage Lung Tumors/Mouse
(+)-diol-epoxide-2100% wikipedia.org23.11
(+)-diol-epoxide-131% wikipedia.org0.38

Generation of Radical Cations

In addition to diol epoxides, B[a]A may also undergo metabolic transformation to form radical cations, which can lead to the formation of depurinated DNA adducts ctdbase.org. However, some studies suggest that radical cation formation is less prevalent for B[a]A compared to other PAHs like benzo[a]pyrene (B130552), implying that B[a]A's carcinogenicity might be less dependent on one-electron oxidation pathways to radical cation intermediates. Despite this, the general mechanism of PAH activation can involve single electron oxidation to generate a radical cation, though this process may be less energetically favorable compared to the formation of bay-region carbocations from diol epoxides.

Phase II Metabolism and Detoxification Pathways

Phase II metabolism represents a crucial detoxification mechanism for B[a]A and its metabolites. This phase involves conjugation reactions where enzymes attach polar groups to the metabolites, increasing their water solubility and facilitating their excretion from the body. Key enzymes involved in these detoxification pathways include glutathione (B108866) S-transferase and uridine (B1682114) 5'-diphosphate-glucuronyltransferase. The induction of these phase II conjugating enzymes can lead to an increased rate of carcinogen detoxification.

Beyond conjugation, PAH dihydrodiols can also be oxidized by enzymes such as dihydrodiol dehydrogenase (an aldo-keto reductase) to form PAH catechols. These catechols can then undergo autoxidation to produce PAH o-quinones, a process that generates reactive oxygen species (ROS). These o-quinones can participate in redox cycling, being converted back to catechols, further contributing to oxidative stress.

DNA Adduct Formation and Genotoxicity

The genotoxicity and carcinogenicity of this compound are inextricably linked to the formation of DNA adducts. The metabolic activation of B[a]A produces reactive intermediates that covalently bind to DNA, leading to structural alterations that can result in mutations and, subsequently, the initiation and progression of cancer nih.gov. DNA adduct formation, particularly by diol epoxide metabolites, is considered a fundamental step in PAH-induced carcinogenesis. The B[a]A-3,4-diol-1,2-epoxide, a potent metabolite, has been shown to exert significant genotoxic effects wikipedia.orgchem960.com.

In addition to direct adduct formation, oxidative DNA damage induced by B[a]A metabolites also contributes to genotoxicity. For instance, B[a]A-trans-3,4-dihydrodiol can nonenzymatically induce copper(II)-mediated DNA damage, including the formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG). This type of damage can lead to double-base lesions at specific DNA sequences, such as the 5′-ACG-3′ sequence, which is complementary to codon 273 of the human p53 tumor suppressor gene—a known hotspot for mutations in human cancers.

Covalent Binding to Nucleophilic Sites in DNA

The highly reactive metabolites of B[a]A, especially the diol epoxides, form covalent bonds with nucleophilic sites within DNA and other biological macromolecules nih.govctdbase.org. This covalent binding is a critical event that can lead to mutations and initiate the carcinogenic process. The epoxide group present in these metabolites is particularly reactive, enabling them to form stable covalent adducts with DNA nih.gov.

The formation of benzylic carbocations, generated from the opening of the epoxide ring in electrophilic diol epoxides, facilitates their ability to form covalent adducts with nucleophilic sites in both DNA and RNA. This adduct formation is widely recognized as a pivotal step in the mechanism by which PAHs induce mutations and contribute to cancer development. Studies have indicated that guanine (B1146940) bases in DNA are primary targets for covalent binding by chemical carcinogens, with PAHs often showing a preference for the N2 position of guanine . The formation of bay-region anti-trans-benz[a]anthracene lesions, for example, has been shown to induce point mutations at the adduct site, with the frequency of these mutations being influenced by the stereochemistry of the adduct-forming bond.

Induction of DNA Damage and Mutations

This compound induces DNA damage and mutations across various biological systems. Studies have demonstrated that BaA tests positive for DNA damage in primary rat hepatocytes and HeLa cells. It also elicits forward mutations in Chinese hamster cells, V79 cells, mouse lymphoma L5178Y cells, and rat liver epithelial cells. Furthermore, BaA has been shown to cause chromosomal effects in Chinese hamster ovary cells. wikipedia.org

The genotoxicity of BaA is largely attributed to its metabolic activation. BaA, possessing a "bay-region" structure, is metabolized by mixed-function oxidases into reactive "bay-region" diol epoxides. These diol epoxides are highly electrophilic and can form covalent adducts with DNA, particularly on guanine residues. wikipedia.orguni.lu Such DNA adducts can lead to structural changes in DNA, which, if not repaired, can result in mutations during DNA replication and contribute to neoplastic transformation. uni.lufishersci.fi BaA has been observed to induce irreversible DNA damage in medaka larvae. cenmed.com The formation of reactive oxygen species (ROS) during the metabolism of PAHs, including BaA, is also a significant contributor to oxidative damage and subsequent genotoxicity. cenmed.comfishersci.com

Impairment of DNA Replication and Repair Mechanisms

The DNA adducts formed by BaA metabolites, particularly diol epoxides, can impede normal DNA replication and repair processes, consequently increasing the rate of mutations. fishersci.fiwikipedia.org Cells possess intricate DNA repair mechanisms to counteract such damage. Nucleotide excision repair (NER) is a primary pathway for repairing bulky DNA lesions, including those induced by PAH metabolites like benz[a]anthracene-trans-3,4-dihydrodiol-1,2-epoxide and benz[a]anthracene-trans-8,9-dihydrodiol-10,11-epoxide. uni.luservice.gov.uk This mechanism involves recognizing distortions in the DNA helix, excising the damaged segment, and synthesizing a new strand using the undamaged template. service.gov.uk

While NER is a major repair mechanism, base excision repair (BER) may also play a role in repairing specific PAH-induced DNA lesions. uni.lu However, the effectiveness of these repair pathways can be compromised. For instance, a related potent environmental carcinogen, benzo[a]pyrene (B[a]P), has been shown to repress mismatch repair (MMR) genes (MSH2, MSH6, EXO1) and RAD51, a key component of homologous recombination (HR) repair, leading to the downregulation of these critical DNA repair pathways. wikidata.org Unrepaired or incorrectly repaired DNA lesions can interfere with replication and transcription, ultimately leading to mutations, cell death, or cellular senescence. fishersci.fiwikidata.org

Carcinogenic Mechanisms and Tumorigenesis

This compound is classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC) and is considered to have carcinogenic potential based on sufficient data from animal bioassays. wikipedia.orglipidmaps.org It has been shown to produce tumors in mice through various routes of exposure, including gavage, intraperitoneal, subcutaneous, intramuscular injection, and topical application. wikipedia.org

Initiation and Promotion of Carcinogenesis

Carcinogenesis is a multi-stage process involving initiation, promotion, and progression. This compound's carcinogenic activity is linked to its metabolic activation to reactive "bay-region" diol epoxides, which are tumorigenic in mouse skin painting assays. wikipedia.org The initiation stage, characterized by irreversible genetic changes, is followed by promotion, which involves the clonal expansion of initiated cells. fishersci.fichem960.com

Certain derivatives of BaA, such as 7-bromomethylbenz[a]anthracene (BrMeBA), have been identified as modest initiators but powerful promoters of tumors in mouse skin. scitoys.comwikipedia.org The effectiveness of promotion is observed even when applied several months after initiation, highlighting the irreversible nature of the initiating event. chem960.com

Aryl Hydrocarbon Receptor (AhR) Activation and Gene Modulation

A crucial mechanism in BaA's carcinogenicity involves the activation of the Aryl Hydrocarbon Receptor (AhR). BaA has the capacity to activate AhR, a ligand-dependent transcription factor. wikipedia.orgfishersci.ca Upon ligand binding, the AhR-ligand complex translocates to the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the regulatory regions of target genes, leading to the modulation of gene expression. umweltprobenbank.denih.govfishersci.ca

This activation significantly impacts the expression and activity of cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, which are involved in the bioactivation and metabolism of carcinogenic agents. wikipedia.orgfishersci.caumweltprobenbank.defishersci.ca Methylated benz(a)anthracenes, for instance, have shown enhanced AhR-mediated activity compared to parent BaA, leading to higher levels of cytochrome P450 1A1 mRNA induction. fishersci.se AhR activation is implicated in tumor induction in PAH-induced skin carcinogenesis.

Oxidative Stress Induction and Inflammation

This compound exposure is associated with the induction of oxidative stress and inflammation. In rat liver, BaA has been shown to induce oxidative stress, characterized by a significant decrease in superoxide (B77818) dismutase (SOD) activity and an increase in protein carbonyl and malondialdehyde (MDA) concentrations. Histological and cytological observations in the liver of BaA-exposed rats have also revealed the presence of inflammation and fibrosis.

The production of reactive oxygen species (ROS) during PAH metabolism is a key factor in their toxicity. These ROS can interact with biological macromolecules, including membrane lipids, proteins, and nucleic acids, causing severe damage. fishersci.com Studies on hippocampal neuronal cell lines exposed to BaA and anthracene (B1667546) indicate that these compounds can induce neurodegeneration through oxidative stress-induced neuronal injury, marked by reduced catalase (CAT) and glutathione S-transferase (GST) activities and decreased glutathione (GSH) levels. This suggests an imbalance in the antioxidant defense system, triggered by the overproduction of ROS.

Below is a table summarizing key oxidative stress markers and enzyme activities observed in rat liver upon this compound exposure:

Marker/Enzyme ActivityEffect of this compound Exposure (24 weeks)Reference
Superoxide Dismutase (SOD) ActivitySignificant decrease (0.64 ± 0.02)
Protein Carbonyl ConcentrationIncrease (7.60 ± 0.80 × 10-5)
Malondialdehyde (MDA) ConcentrationIncrease (57.10 ± 6.64)

Disruption of Cell Proliferation Control

This compound can disrupt normal cell proliferation control, a mechanism that contributes to its carcinogenic effects. BaA has been observed to stimulate cell proliferation in contact-inhibited rat liver epithelial cells in a dose-dependent manner. This effect is linked to an increased percentage of cells entering the S-phase of the cell cycle and an elevated expression of Cyclin A and Cyclin A/cdk2 complex activity.

The disruption of cell proliferation by BaA is significantly influenced by AhR activation. Studies using cells expressing a dominant-negative AhR mutant showed a significant reduction in BaA's proliferative effects, further supporting the role of AhR in this mechanism. Additionally, BaA has been found to up-regulate cyclin D1 expression. This deregulation of cell cycle control, along with the inhibition of gap junctional intercellular communication (GJIC), is considered to contribute to tumor promotion. fishersci.se

Organ-Specific Carcinogenesis in Animal Models

This compound has demonstrated carcinogenic activity across various organ systems in animal models, primarily in mice, through multiple routes of administration. It has been observed to induce tumors in the liver, lung, skin, and bladder. inchem.orgnih.govspringfieldmo.govepa.gov Studies indicate that this compound can accumulate in several organs, including the kidney, spleen, liver, lung, muscle, and heart, following oral administration. researchgate.net

Mouse Skin Carcinogenesis

This compound acts as a complete carcinogen for mouse skin and also functions as an initiator of skin carcinogenesis. inchem.orgepa.gov Research has shown that the tumor yield in mouse skin can be influenced by the solvent used, with a higher yield observed when this compound is applied in dodecane (B42187) solution compared to toluene, suggesting a co-carcinogenic effect of dodecane. inchem.org

Further investigations into structure-activity relationships have revealed that methyl substitution at specific positions of the this compound nucleus can significantly enhance its tumorigenic activity on mouse skin, more effectively than fluorine substitution. nih.gov Notably, this compound 3,4-dihydrodiol, a metabolite, has exhibited exceptional activity as a skin tumor initiator, proving to be considerably more potent than the parent hydrocarbon itself. pnas.org

Hepatomas and Lung Adenomas

Repeated oral administration of this compound to young mice has been shown to induce the development of hepatomas (liver tumors) and lung adenomas. inchem.orgspringfieldmo.govepa.gov In studies involving newborn mice, intraperitoneal injection of this compound also led to the formation of benign lung tumors (adenomas) in both sexes, and benign or malignant liver tumors (adenoma or carcinoma) in males. nih.govspringfieldmo.govepa.gov Data from oral gavage studies further support these findings, demonstrating increased incidences of pulmonary adenoma and hepatoma in treated mice compared to control groups. epa.gov

The following table summarizes selected findings on this compound-induced hepatomas and lung adenomas in mice:

Organ AffectedTumor TypeRoute of AdministrationAnimal ModelIncidence/ObservationReference
LiverHepatomasOral administrationYoung miceProduced hepatomas inchem.orgspringfieldmo.govepa.gov
LungAdenomasOral administrationYoung miceProduced lung adenomas inchem.orgspringfieldmo.govepa.gov
LiverAdenoma/CarcinomaIntraperitoneal injectionNewborn male miceIncreased incidence nih.govspringfieldmo.govepa.gov
LungAdenomaIntraperitoneal injectionNewborn miceIncreased incidence nih.govspringfieldmo.govepa.gov
LiverHepatomasOral gavageB6AF1/J male mice46% (437-440 days), 100% (547 days) in treated vs. 0% (437-440 days), 10% (547 days) in controls epa.gov
LungPulmonary AdenomaOral gavageB6AF1/J male mice95% (437-444 days), 95% (547 days) in treated vs. 26% (437-444 days), 35% (547 days) in controls epa.gov
Bladder Tumors

In addition to its effects on the liver, lung, and skin, this compound has been shown to induce bladder tumors in mice following direct implantation. inchem.orgnih.govspringfieldmo.gov

Comparison of Carcinogenic Potency with Other PAHs

The carcinogenic potency of this compound varies when compared to other polycyclic aromatic hydrocarbons, with some compounds exhibiting significantly higher activity. In a comparative experiment, the carcinogenic effect of this compound on the liver and lung was found to be similar to that of 3-methylcholanthrene (B14862) at equivalent dose levels. However, 3-methylcholanthrene consistently induced gastrointestinal tract tumors, a finding not observed with this compound. inchem.org

When compared to Benzo(a)pyrene, another well-studied PAH, this compound generally exhibits lower carcinogenic potency. Benzo(a)pyrene, even at lower doses, has been shown to produce more skin tumors with a shorter latency period than this compound. inchem.org Quantitatively, the carcinogenic strength of this compound is estimated to be approximately 1/2000th that of Benzo(a)pyrene. nih.gov Benzo(a)pyrene is widely regarded as the most potent carcinogenic PAH. taylorandfrancis.comeuropa.eu The International Agency for Research on Cancer (IARC) classifies this compound as a probable human carcinogen (Group 2A), while Benzo(a)pyrene is classified as a human carcinogen (Group 1). taylorandfrancis.com

In broader animal bioassays, a range of PAHs demonstrate varying carcinogenic potencies. Dibenz[a,h]anthracene, dibenzo[a,h]pyrene, dibenzo[a,l]pyrene, benzo[a]pyrene, benzo[b]fluoranthene, and 5-methylchrysene (B135471) are considered among the most potent carcinogenic PAHs, whereas this compound and chrysene (B1668918) are categorized as relatively weak carcinogens. europa.eu Studies utilizing cell-mediated mutagenesis systems have shown that the cell-mediated mutagenicity of PAHs, including this compound, 3-methylcholanthrene, and 7,12-dimethylthis compound, correlates approximately with their carcinogenic potency. For instance, 7,12-dimethylthis compound was found to be almost two orders of magnitude more active as a tumor-initiator than 7- and 12-methylthis compound. nih.govnih.gov

Neurotoxicity Mechanisms

While the neurotoxic effects of individual PAHs like this compound are less extensively documented compared to compounds such as Benzo(a)pyrene, recent research has shed light on its potential impact on neuronal health. mdpi.com A study investigating the neurotoxic effects of this compound on mouse hippocampal neuronal cells has provided significant insights. africaresearchconnects.comnih.gov

The findings from this research suggest that this compound may contribute to neurodegeneration through several key mechanisms, including the induction of oxidative stress, disruption of cholinergic and monoaminergic signaling pathways, and an increase in nitric oxide production. africaresearchconnects.comnih.gov Furthermore, there is an indication that the metabolic activation of this compound plays a role in its neurotoxic effects, as metabolites formed from this compound have demonstrated cytotoxic and genotoxic properties. nih.gov

Oxidative Stress-Induced Neuronal Damage

Oxidative stress is a prominent mechanism implicated in this compound-induced neuronal damage. Exposure to this compound has been shown to significantly reduce the activity of crucial antioxidant enzymes, such as catalase (CAT) and glutathione-S-transferase (GST), and to lower the levels of glutathione (GSH), a vital endogenous antioxidant. africaresearchconnects.comnih.govnih.gov This inhibition of antioxidant defense mechanisms impairs the cell's ability to neutralize harmful reactive oxygen species (ROS). nih.gov

Conversely, exposure to this compound leads to an increase in the activity of adenosine (B11128) deaminase (ADA) and elevated levels of nitric oxide (NO), both of which are associated with neuroinflammatory processes. africaresearchconnects.comnih.govnih.gov The observed decline in CAT and GST activities and GSH levels indicates an inhibitory effect of this compound on these protective enzymes and proteins, thereby contributing to oxidative injury, neuronal damage, and ultimately, cell death. nih.gov High concentrations of nitric oxide can further exacerbate this condition by triggering nitrosative stress, which in turn leads to neuroinflammation and oxidative injury. nih.gov Neuronal cells are particularly vulnerable to oxidative stress due to their high metabolic oxygen consumption and rich content of polyunsaturated fatty acids, factors that can further compromise their already limited antioxidant defense mechanisms against ROS generated by this compound. nih.gov

The following table summarizes the observed effects of this compound on mouse hippocampal neuronal cells:

ParameterEffect of this compound ExposureReference
Cell ViabilitySignificant reduction africaresearchconnects.comnih.gov
Acetylcholinesterase (AChE) ActivitySignificantly impaired africaresearchconnects.comnih.gov
Monoamine Oxidase (MAO) ActivitySignificantly impaired africaresearchconnects.comnih.gov
Catalase (CAT) ActivityMarked decrease africaresearchconnects.comnih.govnih.gov
Glutathione-S-transferase (GST) ActivityMarked decrease africaresearchconnects.comnih.govnih.gov
Glutathione (GSH) LevelsReduced africaresearchconnects.comnih.govnih.gov
Adenosine Deaminase (ADA) ActivityIncreased africaresearchconnects.comnih.govnih.gov
Nitric Oxide (NO) LevelsElevated africaresearchconnects.comnih.govnih.gov
Morphological ChangesCell shrinkage, neuronal injury, cell death africaresearchconnects.comnih.govnih.gov

Epidemiological and Exposure Studies of Benz a Anthracene

Biomarkers of Exposure and Effect

The assessment of human exposure to polycyclic aromatic hydrocarbons like benz(a)anthracene and their biological effects often relies on the use of biomarkers. These include the measurement of PAH metabolites in urine and intermediate biomarkers of effect, such as DNA and hemoglobin adducts iarc.fr.

Urinary metabolites have provided some of the most distinct results in biomonitoring studies iarc.fr. A key biomarker for PAH exposure, including BaA, is 1-hydroxypyrene (B14473) (1-OHP) and its glucuronide conjugate, 1-hydroxypyrene-glucuronide (1-OHP-G) iarc.frnih.govresearchgate.net. Studies have demonstrated strong associations between urinary 1-OHP-G levels and exposure to various PAHs, including pyrene (B120774), this compound, and benzo(a)pyrene, as well as total PAHs nih.gov.

Research conducted on a Chinese population with occupational and environmental PAH exposures (coke-oven workers, metropolitan residents, and suburban gardeners) illustrated the utility of 1-OHP-G as a biomarker. The geometric mean personal exposure levels to BaA varied across these groups, as did the urinary 1-OHP-G levels, as shown in Table 1 nih.gov.

Table 1: Geometric Mean Personal Exposure Levels to Select PAHs and Urinary 1-OHP-G in Different Exposure Groups nih.gov

Exposure GroupPyrene (µg/m³)This compound (µg/m³)Benzo(a)pyrene (µg/m³)Urinary 1-OHP-G (µmol/mol creatinine)
Workers1.4700.9780.8053.02 (post-exposure)
Residents0.0500.0340.025Not specified for 1-OHP-G
Gardeners0.0110.0200.008Not specified for 1-OHP-G

Note: The 1-OHP-G value for workers is a mean post-exposure level. Pre-exposure levels for workers were 0.910 µmol/mol creatinine (B1669602), and for a reference group (not detailed in this table), it was 0.410 µmol/mol creatinine researchgate.net.

A significant difference in 1-OHP-G levels was observed even between subgroups with very low benzo(a)pyrene exposures (<0.010 and >0.010 but <0.020 µg/m³), suggesting that 1-OHP-G is a sensitive marker for risk assessment of BaP exposure at levels typically encountered in ambient air nih.gov. It is important to note that confounding factors such as cigarette smoke significantly influence 1-OHP levels and should be accounted for in exposure assessments nih.gov.

Beyond exposure biomarkers, studies also investigate biomarkers of effect. The metabolic activation of PAHs, including BaA, leads to the formation of reactive intermediates that can bind to DNA, resulting in DNA adducts. This DNA adduct formation is a critical step in the initiation and progression of cancer ontosight.ai. Metabolites such as this compound-1,2,3,4-tetrol are studied as indicators of PAH exposure and their role in carcinogenesis ontosight.ai. Animal studies have confirmed that BaA can induce DNA damage epa.govifremer.fr.

Furthermore, research exploring the neurotoxic effects of BaA in mouse hippocampal neuronal cells has assessed biochemical markers related to neurodegeneration. These include changes in the activities of acetylcholinesterase (AChE), monoamine oxidase (MAO), and adenosine (B11128) deaminase (ADA), as well as oxidative stress biomarkers like catalase (CAT), glutathione-S-transferase (GST) activities, glutathione (B108866) (GSH) levels, and nitric oxide (NO) levels nih.gov. Exposure to BaA was found to reduce cell viability and alter these biochemical parameters, suggesting its potential to induce neurodegeneration through oxidative stress and disruption of neurotransmission nih.gov. Serum levels of p53 and p21 proteins, which are cancer biomarkers, have also shown correlation with atmospheric exposure to carcinogenic PAHs, including this compound researchgate.net.

Analytical Methodologies for Benz a Anthracene

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are critical first steps in the analysis of benz(a)anthracene from environmental and biological samples. Dichloromethane-soak incubation is a documented technique for extracting PAHs, including this compound, from materials such as creosote-treated wood samples fishersci.atlabsolu.ca. In this method, the sample is incubated with dichloromethane (B109758), followed by further processing. For instance, creosote (B1164894) extracted from wood samples via dichloromethane-soak incubation can be further purified using a Sep-Pak silica (B1680970) cartridge and eluted with dichloromethane fishersci.at.

Other extraction methods include ultrasonication, where samples are extracted with solvents like hexane (B92381) in an ultrasonic bath, and Soxhlet extraction, typically using dichloromethane for 24 hours or longer. Following extraction, clean-up procedures are often necessary to remove matrix interferences. Solid Phase Extraction (SPE) is widely utilized, employing cartridges such as C18 or silica gel, preconditioned with solvents like hexane and dichloromethane. Gel Permeation Chromatography (GPC) can also be applied for post-extraction clean-up of samples like those from passive air samplers. The recovery efficiency of such extraction methods for this compound has been reported to be between 81.4% and 113.0%, with low relative standard deviations (less than 6.8%) fishersci.at.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating this compound from complex mixtures and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods.

High-Performance Liquid Chromatography (HPLC), particularly with fluorescence detection (FLD), is a widely used analytical method for PAHs, including this compound, due to its high sensitivity. HPLC offers unique selectivity for separating PAH isomers that are often challenging to resolve by gas chromatography. For example, a C-18 reverse phase column packing can achieve baseline resolution for benz[a]anthracene, chrysene (B1668918), and triphenylene.

HPLC systems may be equipped with a diode array detector (DAD), allowing for the identification of PAHs by comparing their absorption spectra to standard spectra. Quantitative analysis involves plotting the measured absorption peak area against known concentrations of standards to generate a calibration curve. Mobile phases typically consist of acetonitrile (B52724) and water, with phosphoric acid often added, or formic acid for compatibility with mass spectrometry. Detection limits for PAHs using HPLC with fluorescence detection can reach subpicogram to picogram levels per sample. HPLC with UV detection has been successfully applied to determine benz[a]anthracene in biological samples such as blood and lung tissues, achieving detection limits in the parts per billion (ppb) range with satisfactory recoveries (65-109%). HPLC has also been employed to measure serum levels of 1,2-benz-anthracene in biological studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and widely employed technique for the analysis of PAHs, offering good sensitivity, selectivity, and resolution. This compound is frequently analyzed using GC-MS in various matrices, including creosotes and creosote-treated wood fishersci.at. Advanced GC-MS/MS systems are also utilized for enhanced analysis, particularly for regulated PAHs.

Typical GC-MS analysis conditions for PAHs often involve columns like Rtx-35 or specialized PAH-selective columns, using a splitless inlet mode and optimized temperature programs. The duration of GC-MS analysis for this compound can be approximately 17 minutes, allowing for relatively high sample throughput fishersci.at. Limits of detection (LOD) for PAHs by GC-MS have been established in the range of 0.13–0.34 ng/mL based on peak area. Automated Solid Phase Extraction (SPE) coupled with GC/MS (SPE-GC/MS) has been developed for the determination of benz[a]anthracene in complex matrices like tar distillation products, demonstrating high precision with relative standard deviations (RSDs) between 0.8% and 2.6% for analysis values.

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Methods

Spectroscopic methods provide valuable structural and quantitative information about this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both ¹H NMR and ¹³C NMR, is used for the structural characterization of this compound and its metabolites. For instance, ¹H NMR spectra for 1,2-benzanthracene (a synonym for this compound) are available, detailing chemical shifts at various frequencies, such as 399.65 MHz and 89.56 MHz. ¹³C NMR spectra have also been reported for trimethyl-substituted this compound derivatives. NMR studies have further contributed to understanding the interactions of benz[a]anthracene in molecular complexes.

Infrared (IR) Spectroscopy: Infrared spectroscopy is employed for the identification and characterization of this compound. Its infrared spectrum is reported in the region of 4000-200 cm⁻¹, providing a unique vibrational fingerprint. Conformance to a reference infrared spectrum is a standard specification test for assessing the purity of this compound. Research also involves comparing experimental IR spectra of benz[a]anthracene, such as those obtained through matrix-isolation at low temperatures, with theoretical anharmonic computations to understand its vibrational properties.

Immunological and Biosensor-Based Detection Methods

Emerging immunological and biosensor-based detection methods offer promising alternatives for the rapid and sensitive detection of this compound, particularly in complex biological and environmental matrices.

Immunological Methods: Immunological assays, such as competitive enzyme-linked immunosorbent assay (ELISA), have been developed for the detection of PAHs and their metabolites. Antibodies specifically targeting benz[a]anthracene can be generated by immunizing animals with benz[a]anthracene conjugated to carrier proteins like bovine serum albumin. These assays can serve as general indicators of exposure to PAHs, although they may exhibit cross-reactivity with other related compounds. Immunological markers, such as IgE, IL13, and IL5, have been assessed in studies investigating the relationship between exposure to 1,2-benz-anthracene and health outcomes like asthma severity in children.

Biosensor-Based Detection Methods: Biosensors are gaining traction for their potential to provide rapid, cost-effective, and in-situ detection of PAHs with high sensitivity and selectivity. These devices typically integrate a biological recognition element with a transducer to produce a measurable signal. DNA and antibodies are commonly utilized as biological recognition elements, while electrochemical and optical mechanisms are preferred transduction techniques. Evanescent wave (EW) biosensors, which utilize total internal reflection of fluorescence radiation (TIRF) and are based on DNA intercalation, have been reported for the detection of PAHs including 1,2-benzanthracene. While specific detection limits for this compound using capacitive immunosensors were not explicitly detailed in the provided information, similar biosensors employing monoclonal antibodies have demonstrated high sensitivity for other PAHs like benzo(a)pyrene, suggesting potential for this compound detection.

Data Tables

The following table summarizes typical recovery efficiencies and detection limits for this compound using various analytical techniques.

Table 1: Recovery Efficiencies and Detection Limits for this compound

Analytical TechniqueParameterValueReference
GC-MSRecovery Efficiency (Creosote products)81.4-113.0% (RSD < 6.8%) fishersci.at
GC-MSLimit of Determination (Test solution)~0.2 µg/mL (corresponds to 1-2 µg/g in sample) fishersci.at
GC-MSLimit of Detection (LOD, peak area)0.13–0.34 ng/mL
GC-MSRelative Standard Deviation (RSD) for analysis values0.8-2.6% (Automated SPE-GC/MS)
HPLC-FLDDetection Limit (PAHs in general)Subpicogram to picogram levels
HPLC-UVDetection Limit (in blood and lung tissues)ppb (ng/g or ng/mL)
HPLC-UVRecovery (in blood and lung tissues)65-109%

Remediation and Risk Management of Benz a Anthracene Contamination

Environmental Remediation Technologies

The remediation of Benz(a)anthracene contamination involves a range of technologies, broadly categorized into physicochemical and bioremediation approaches, often employed in combined strategies.

Physicochemical Treatment Methods

Physicochemical methods leverage chemical and physical processes to degrade, transform, or remove contaminants from the environment.

Advanced Oxidation Processes (AOPs) are effective alternatives for treating water and soil contaminated with persistent organic pollutants like this compound mdpi.comfrontiersin.orgresearchgate.net. AOPs are characterized by the production of highly reactive hydroxyl radicals (HO•), which can degrade contaminants into less harmful substances, ultimately leading to complete mineralization into carbon dioxide, water, and mineral salts mdpi.com.

The Fenton process, a prominent AOP, utilizes ferrous ions (Fe²⁺) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant to generate hydroxyl radicals mdpi.commdpi.com. This process is considered attractive due to its ability to degrade recalcitrant pollutants that are not effectively removed by conventional methods, without generating inherent toxic or dangerous by-products mdpi.com. The efficiency of Fenton oxidation for PAH degradation can range from 84.7% to 99.9% in contaminated soils mdpi.com.

However, traditional Fenton treatment often requires an optimal pH around 3, which can be costly and impractical in soils due to their high buffering capacity researchgate.netscispace.com. Strategies to overcome this limitation include the use of chelating agents (organic or inorganic) to allow oxidation at circumneutral pH, although this may increase oxidant demand, cost, and potential toxicity scispace.comnih.gov. Another approach involves using iron minerals like magnetite (Fe₃O₄) as catalysts for Fenton-like oxidation over a wider pH range, which can also remediate PAH-contaminated soils without requiring pH adjustments and without forming detrimental by-products researchgate.net.

Research findings indicate varying degradation efficiencies depending on the matrix and specific conditions:

Treatment MethodContaminantMatrixDegradation EfficiencyNotesSource
Fenton ProcessPAHsSoil84.7% to 99.9%Higher efficiency than H₂O₂ alone mdpi.com
Fenton ProcessAnthracene (B1667546) (AN), Benzo[a]pyrene (B130552) (BaP)Water17.53% (AN), 11.23% (BaP) in 30 minTwo oxidation stages; initial rapid consumption of HO• mdpi.com

Sorption and adsorption are widely used methods for removing PAHs, including this compound, from contaminated water and soil due to their hydrophobic nature and low aqueous solubility mdpi.comresearchgate.netmdpi.com. These techniques involve the transfer of PAHs from the contaminated medium to a solid adsorbent material.

Common adsorbents include activated carbon, biochar, modified clay minerals, zeolites, and graphene-based nanomaterials mdpi.comresearchgate.netmdpi.comcdmf.org.br. Activated carbon is a widely used conventional adsorbent, but its high cost and regeneration difficulties can be disadvantages mdpi.com. Natural clays (B1170129), such as montmorillonite (B579905) (Mt), have shown high adsorption capacities, sometimes close to 100% for PAHs, due to their excellent physicochemical properties, availability, and lack of secondary by-products mdpi.com. Organo-zeolites have also demonstrated high removal efficiencies, with one study reporting an average of 98% removal for a mixture of PAHs including this compound from water up.ac.za. The adsorption capacity is often higher for higher molecular weight PAHs up.ac.za.

The effectiveness of adsorption depends on factors such as the type of adsorbent, the properties of the PAH, and environmental conditions like pH and temperature mdpi.com. The mechanism of PAH adsorption onto clays can involve π-electron donation from the aromatic ring of the PAH and the type of cations on the clay surface, leading to physical entrapment in nano- and micropores mdpi.com.

Adsorbent MaterialTarget PAHsMatrixRemoval Efficiency (Example)NotesSource
Montmorillonite (Mt)16 PAHs (including BaA)AqueousClose to 100%Low cost, highly effective mdpi.com
Organo-zeoliteFluorene, Fluoranthene, Pyrene (B120774), Phenanthrene, Benzo(a)anthraceneWater98% (average)Higher adsorption for HMW PAHs up.ac.za
Poly-CD membranePAHsAqueous>80% (at 600 µg/L PAH)Efficient scavenging nih.gov

Bioremediation Approaches (e.g., microbial degradation)

Bioremediation is an environmentally friendly and cost-effective approach that utilizes biological organisms, primarily microorganisms (bacteria and fungi), to degrade or transform environmental contaminants like PAHs into less hazardous compounds, such as carbon dioxide, water, and inorganic salts mdpi.comiastate.edu.

The microbial degradation of PAHs involves the activation and oxidation of the compounds by enzymes, particularly oxygenases, which incorporate oxygen atoms into the aromatic ring . While low-molecular-weight PAHs are generally more susceptible to biodegradation due to their higher volatility and water solubility, higher molecular weight PAHs like this compound can also be degraded frontiersin.org.

Specific bacterial genera commonly found in PAH and heavy metal bioremediation include Bacillus, Escherichia, and Mycobacterium hnu.edu.cn. Mycobacterium species, such as Mycobacterium sp. strain RJGII-135, have been shown to degrade this compound, with studies identifying dihydrodiols as degradation products pjoes.comasm.org. Fungal communities, including Acremonium, Pleurotus, and Fusarium, are also effective in remediating PAHs hnu.edu.cn. White-rot fungi, for instance, have demonstrated the ability to degrade various PAHs, achieving high percentages (up to 90%) of degradation for compounds like anthracene, pyrene, and benzo(a)pyrene through extracellular peroxidases usc.es.

Factors influencing PAH biodegradation include temperature, pH, nutrient availability, and the bioavailability of the contaminant iastate.eduresearcherslinks.com. Higher temperatures within an appropriate range can enhance microbial metabolism and enzyme activity, thereby accelerating the bioremediation process hnu.edu.cn. Techniques like immobilization and composting can protect microbes and enhance their activity, improving remediation outcomes hnu.edu.cn.

Research has also explored the anaerobic biodegradation of high molecular weight PAHs like this compound in waste activated sludge, with studies showing enhanced degradation through a combination of alkyl polyglucosides and alkaline treatment, which increases bioavailability researcherslinks.com.

Microorganism/ApproachTarget PAHs (Examples)Degradation MechanismNotesSource
Mycobacterium sp. strain RJGII-135Pyrene, this compound, Benzo[a]pyreneDioxygenase enzymatic processes, dihydrodiol formationIsolated from coal gasification site soil asm.org
Fungal-bacterial cocultures (e.g., Penicillium janthinellum with Stenotrophomonas maltophilia)Pyrene, Chrysene (B1668918), this compound, Benzo[a]pyreneEnhanced degradation and mineralizationSignificant improvement in PAH-spiked soil nih.gov
White-rot fungi (e.g., Pleurotus ostreatus)Fluorene, Phenanthrene, Pyrene, Benz[a]anthraceneExtracellular peroxidasesCan accumulate toxic PAH metabolites and inhibit indigenous microbes frontiersin.orgusc.es

Combined and Hybrid Remediation Strategies

Given the complexities of environmental contamination, particularly with persistent compounds like this compound, combined and hybrid remediation strategies are increasingly employed to enhance efficiency and overcome the limitations of individual methods frontiersin.org. These integrated approaches leverage the strengths of different technologies to achieve more comprehensive and effective contaminant removal.

One common combined strategy involves coupling physicochemical treatments with biological methods. For instance, advanced oxidation processes (AOPs) can serve as a pretreatment step to transform recalcitrant PAHs into more biodegradable intermediates, making them more amenable to subsequent bioremediation researchgate.net. An example is the combination of low-temperature thermal desorption with advanced oxidation for this compound contaminated soil, where the oxidant can accelerate the treatment process and improve removal ratios for higher boiling point PAHs researchgate.net. Similarly, a hybrid Fenton oxidation-microbial treatment has been explored for soil highly contaminated with this compound taltech.ee.

Other hybrid approaches include:

Ultrasonication-ozonation hybrid technology: This method has been evaluated for the remediation of PAH-contaminated soil, showing cost-effectiveness compared to other methods like soil washing repec.org.

Bio-nano hybrid systems: The use of nanoparticles in conjunction with biological methods is an emerging area, offering potential for enhanced PAH remediation nih.gov. For example, lipid-based (bio)functionalized silica (B1680970) nanoparticles can sequester benzo(a)pyrene by adsorption and aid in its transport to the polluted source nih.gov.

Enzyme-based remediation integrated with microbial and plant-based strategies: This aims to improve the efficiency, activity, lifetime, and sustainability of immobilized enzymes for large-scale PAH clean-up researchgate.net. Phytoremediation, which uses plants to remove pollutants, can also increase microbial activity in the rhizosphere, leading to PAH degradation nih.govacs.org.

Risk Assessment Frameworks and Guidelines

Regulatory bodies and scientific organizations worldwide have established guidelines for PAHs, often using benzo[a]pyrene (BaP) as a marker or an equivalent factor for the mixture of PAHs due to its well-studied carcinogenic potency nih.goveuropa.euenvironment-agency.gov.uk. For instance, the U.S. Environmental Protection Agency (USEPA) lists 16 PAHs, including this compound, as priority pollutants due to their mutagenic, potentially carcinogenic, and highly toxic nature mdpi.comizor.hr.

Environmental risk limits (ERLs) are derived to represent concentrations of a substance that offer different levels of protection to humans and ecosystems rivm.nl. These advisory values serve as a scientific basis for setting environmental quality standards (EQSs) rivm.nl. For this compound, ERLs have been derived for various compartments, including water, groundwater, sediment, soil, and air rivm.nl.

Specific guidelines and standards for this compound exist at regional and national levels:

New Jersey Department of Environmental Protection (NJDEP): Provides specific standards for this compound in drinking water, groundwater, surface water, and soil. For example, the groundwater quality standard is 0.1 µg/L, and residential soil remediation standards for ingestion-dermal exposure are 5.1 mg/kg nj.gov.

RIVM (National Institute for Public Health and the Environment, Netherlands): Has derived ERLs for this compound, considering direct toxicity, secondary poisoning, and human consumption of fish. The maximum permissible concentration in water (MPCwater) is the level at which no harmful effects are expected, based on annual concentrations, with human consumption of fish often being the most critical route rivm.nl.

European Union (EU) Water Framework Directive (WFD): Includes this compound as a substance for which water quality objectives are set rivm.nl. The Priority Substances Directive also introduced a biota standard for benzo(a)pyrene in crustaceans and molluscs, driven by risks to human health environment-agency.gov.uk.

Risk assessment for PAHs in soil often involves evaluating the genotoxic properties of these compounds www.gov.uk. For mixtures of PAHs, the application of Toxic Equivalence Factors (TEFs) relative to benzo[a]pyrene is a common methodology to estimate the excess lifetime risk, particularly for lung cancer due to inhalation exposure nih.gov.

Environmental CompartmentStandard/Guideline (Example)ValueSource
Drinking WaterNJDEP Standard0.1 µg/L nj.gov
GroundwaterNJDEP Standard0.1 µg/L nj.gov
Surface Water (Freshwater)NJDEP Human Health Criterion0.038 µg/L nj.gov
Surface Water (Saline Water)NJDEP Human Health Criterion0.18 µg/L nj.gov
Soil (Residential, Ingestion-Dermal)NJDEP Remediation Standard5.1 mg/kg nj.gov
Soil (Nonresidential, Ingestion-Dermal)NJDEP Remediation Standard23 mg/kg nj.gov
Soil (Migration to Groundwater)NJDEP Remediation Standard0.71 mg/kg nj.gov
Water (MPCwater, RIVM)Maximum Permissible Concentration0.23 ng/L rivm.nl
Water (MACwater, eco, RIVM, Freshwater)Maximum Acceptable Concentration (ecosystem protection)0.1 µg/L rivm.nl
Water (MACwater, eco, RIVM, Saltwater)Maximum Acceptable Concentration (ecosystem protection)0.01 µg/L rivm.nl

Environmental Risk Limits (ERLs) for Water, Soil, Sediment, and Air

Environmental Risk Limits (ERLs) are crucial advisory values that serve as a scientific basis for setting environmental quality standards. For this compound, ERLs have been derived for various environmental compartments, including water, groundwater, sediment, soil, and air. rivm.nl

The Dutch National Institute for Public Health and the Environment (RIVM) has derived ERLs for this compound, including Negligible Concentration (NC), Maximum Permissible Concentration (MPC), Maximum Acceptable Concentration for ecosystems (MACeco), and Serious Risk Concentration for ecosystems (SRCeco). rivm.nl These limits consider direct toxicity, secondary poisoning, and human consumption of fish. For instance, the MPC for fresh and saltwater is 0.23 nanograms per liter, primarily driven by the risk to humans through fish consumption. rivm.nl Monitoring data indicate that current MPC and MACeco for water, suspended matter, and sediment are often exceeded. rivm.nl

The derivation of ERLs for PAHs, including this compound, often assumes that the effects occur at similar concentrations in organisms across water, soil, and sediment, allowing for the summation of concentrations to assess the total impact. rivm.nl

Table 1: Example Environmental Risk Limits for this compound (RIVM, Netherlands)

CompartmentLimit TypeValue (unit)Basis
Water (Fresh/Salt)Maximum Permissible Concentration (MPCwater)0.23 ng/LHuman fish consumption
Water (Fresh)Maximum Acceptable Concentration (MACwater, eco)0.1 µg/LEcosystem protection (short-term peaks)
Water (Salt)Maximum Acceptable Concentration (MACwater, eco)0.01 µg/LEcosystem protection (short-term peaks)
SoilMaximum Permissible Concentration (MPCsoil)(Data not specified, normalized to 5% organic matter)(Not explicitly detailed in source)
SedimentMaximum Permissible Concentration (MPCsediment)(Data not specified, normalized to 5% lipids)(Not explicitly detailed in source)
Air(ERLs derived)(Specific values not detailed in source)(Not explicitly detailed in source)

Note: Specific numerical values for soil, sediment, and air ERLs were not explicitly provided in the cited source rivm.nl, beyond the statement that they have been derived.

Cancer Potency Factors and Quantitative Risk Estimates

This compound is classified as a probable human carcinogen (Group 2A by IARC and B2 by U.S. EPA IRIS) based on sufficient evidence from animal bioassays and its activity in short-term genotoxicity tests. epa.govornl.govtaylorandfrancis.comontosight.aiinchem.org While no human data directly link this compound exposure to specific human cancers, it is a component of mixtures (e.g., coal tar, soots, coke oven emissions, cigarette smoke) that are known human carcinogens. epa.govornl.gov

Quantitative risk estimates for this compound often rely on cancer potency factors. The California Office of Environmental Health Hazard Assessment (OEHHA) has estimated carcinogenic potencies from oral carcinogenicity studies in mice, specifically those inducing liver tumors. ca.gov The Proposition 65 "no significant risk level" (NSRL) for this compound by the oral route is 0.033 µ g/day , which corresponds to a 10-5 lifetime risk of cancer. ca.govca.gov

The U.S. EPA's Integrated Risk Information System (IRIS) classifies this compound as a probable human carcinogen but has not assessed quantitative risk estimates (oral RfD, inhalation RfC, oral slope factor, inhalation unit risk) for it directly due to a lack of suitable human and animal data for derivation of these specific values. epa.govornl.govepa.gov However, the EPA's provisional guidance for quantitative risk assessment of PAHs recommends using a toxicity equivalency factor (TEF) to convert concentrations of carcinogenic PAHs (cPAHs) to an equivalent concentration of benzo(a)pyrene (B[a]P) when assessing cancer risks. michigan.gov

Table 2: Cancer Potency Information for this compound (OEHHA, California)

MetricValueUnitComments/References
Oral Slope Factor1.2 E+0(mg/kg-day)-1OEHHA 2009 ca.gov
Inhalation Unit Risk1.1 E-4(µ g/cubic meter)-1OEHHA 2009 ca.gov
Inhalation Slope Factor3.9 E-1(mg/kg-day)-1OEHHA 2009 ca.gov
No Significant Risk Level (NSRL) - Oral0.033µ g/day For 10-5 lifetime cancer risk ca.govca.gov

Toxicity Equivalency Factors (TEFs) for PAH Mixtures

Given that this compound is typically found as part of complex mixtures of polycyclic aromatic hydrocarbons (PAHs), the concept of Toxicity Equivalency Factors (TEFs) is widely applied for risk assessment. ilo.orgnih.gov TEFs are used to express the carcinogenic potency of individual PAHs relative to a more extensively studied and potent PAH, typically Benzo(a)pyrene (B[a]P), which is assigned a TEF of 1.0. michigan.govnih.govdep.state.pa.ushealth.state.mn.us

The use of TEFs allows for the estimation of the total carcinogenic risk of a PAH mixture by converting the concentrations of individual carcinogenic PAHs (cPAHs) into a single "Benzo(a)pyrene equivalent" concentration. michigan.govnih.gov This approach assumes that the carcinogenic effects of PAHs are additive. rivm.nl Different agencies may use slightly varying TEF values. For this compound, common TEF values relative to B[a]P range from 0.1 to 0.2. michigan.govdep.state.pa.us

Table 3: Example Toxicity Equivalency Factors (TEFs) for this compound relative to Benzo[a]pyrene

Carcinogenic PAH (cPAH)EPA 1993 TEF michigan.govdep.state.pa.usCalEPA 2011 TEF dep.state.pa.usEPA 2010 (draft) TEF dep.state.pa.us
Benzo[a]anthracene0.10.10.2
Benzo[a]pyrene (BaP)1.0 (index)1.0 (index)1.0 (index)

Regulatory Frameworks and Policies

Regulatory bodies worldwide have established frameworks and policies to manage the risks associated with this compound and other PAHs due to their carcinogenic potential and widespread environmental presence.

National and International Regulations (e.g., EPA, IARC, WFD)

U.S. Environmental Protection Agency (EPA) : The EPA classifies this compound as a Group B2, probable human carcinogen. epa.govornl.govosha.gov It is included in the EPA's hazardous waste regulations (e.g., listed as U018 hazardous waste) and is tracked by various EPA programs and regulatory systems. nih.govepa.gov While IRIS does not currently provide quantitative risk estimates for this compound, it acknowledges its carcinogenic potential based on animal studies and genotoxicity. epa.govepa.gov

International Agency for Research on Cancer (IARC) : IARC has classified this compound as Group 2A, "probably carcinogenic to humans," based on sufficient evidence in experimental animals. ornl.govtaylorandfrancis.comontosight.aiinchem.org

Water Framework Directive (WFD) : In the European Union, the Water Framework Directive (2000/60/EC) mandates the identification of Priority Substances posing significant risks to the aquatic environment and the setting of Environmental Quality Standards (EQS) for these substances in water, sediment, and/or biota. europa.euresearchgate.net this compound is among the PAHs included in the Dutch decree on WFD-monitoring as a specific pollutant, with updated risk limits derived to align with WFD standards. rivm.nl The WFD also regulates a group of eight PAHs, including this compound, for monitoring purposes. europa.euresearchgate.neteuropa.eu

Other Regulations :

California Proposition 65 : this compound has been listed as a chemical known to the State of California to cause cancer since July 1, 1987. ca.govca.gov

EU REACH Regulation : this compound is one of eight PAHs listed in the REACH regulation, with strict limits on its presence in consumer products (e.g., 1 mg/kg for general products, 0.5 mg/kg for toys and childcare articles). measurlabs.com

EU Drinking Water Directive (EU) 2020/2184 : This directive sets maximum levels for various contaminants, including PAHs, in drinking water. While it specifies limits for a sum of certain PAHs and Benzo(a)pyrene individually, this compound is part of the "PAH 4" group (with Benzo(a)pyrene, Benzo(b)fluoranthene, and Chrysene) for which collective limits are often applied in food regulations. measurlabs.com

Occupational Safety and Health Administration (OSHA) and National Institute for Occupational Safety and Health (NIOSH) : These agencies provide workplace exposure limits, often as part of "Coal Tar Pitch Volatiles," with OSHA's permissible exposure limit (PEL) being 0.2 mg/m³ (as Benzene-soluble fraction) and NIOSH's recommended exposure limit (REL) being 0.1 mg/m³ (as Cyclohexane-extractable fraction). osha.govnj.govnj.gov The American Conference of Governmental Industrial Hygienists (ACGIH) recommends controlling exposure by all routes to levels as low as possible and classifies it as a suspected human carcinogen (A2). taylorandfrancis.cominchem.orgosha.govnj.govworksafebc.com

Guidelines for Limiting Exposure and Emissions

Guidelines for limiting exposure and emissions of this compound are primarily driven by its carcinogenic classification and environmental persistence.

Minimizing Exposure : Due to its classification as a probable human carcinogen, there may be no safe level of exposure to this compound, and all contact should be reduced to the lowest possible level. nj.gov This includes minimizing inhalation, dermal contact, and ingestion. inchem.orgnj.gov

Workplace Controls : In occupational settings, control measures include establishing regulated, marked areas for handling and storage, ensuring proper ventilation, and using personal protective equipment (e.g., protective gloves, clothing, and breathing protection). inchem.orgnj.gov Exposure limits are often set for coal tar pitch volatiles, which contain this compound. osha.govnj.govnj.gov

Environmental Release Prevention : Preventing the release of this compound into the environment is crucial. This involves proper storage, transportation, treatment, and disposal of waste containing the compound, in accordance with regulations such as those from the USEPA. nih.gov In case of spills, measures include evacuation, eliminating ignition sources, moistening spilled material for clean-up, and preventing discharge into sewers. inchem.orgnj.gov The substance is very toxic to aquatic life with long-lasting effects, and bioaccumulation in aquatic organisms can occur, strongly advising against its release into the environment. inchem.orghpc-standards.com

Table 4: Occupational Exposure Limits for this compound (as Coal Tar Pitch Volatiles)

AgencyLimit TypeValue (unit)Averaging PeriodNotes
OSHAPEL-TWA0.2 mg/m³8-hour workshiftAs Benzene-soluble fraction osha.govnj.gov
NIOSHREL-TWA0.1 mg/m³10-hour workshiftAs Cyclohexane-extractable fraction osha.govnj.gov
ACGIHTLV-TWAAs low as possibleNot specifiedExposure by all routes should be carefully controlled; A2 Suspected Human Carcinogen osha.govnj.govworksafebc.com
NIOSHIDLH80 mg/m³Immediately Dangerous to Life and HealthAs Coal Tar Pitch Volatiles nj.govnj.gov

Future Research Directions and Challenges

Elucidation of Complete Metabolic Pathways and Metabolite-Specific Toxicity

While some metabolic pathways of Benz(a)anthracene have been identified, a complete understanding of its biotransformation and the specific toxicity of its various metabolites remains crucial. Studies have shown that metabolic activation of BaA can lead to the formation of reactive intermediates, such as diol epoxides, which are highly mutagenic and contribute to its carcinogenic effects. scielo.org.mx For instance, benz[a]anthracene-trans-3,4-dihydrodiol (BA-3,4-dihydrodiol) is a minor metabolite but exhibits higher mutagenicity and tumorigenicity than the parent compound. nih.gov Research has also indicated that a BaA o-quinone type metabolite, benz[a]anthracene-3,4-dione (BA-3,4-dione), can induce oxidative DNA damage. nih.gov

Further research is needed to:

Identify all metabolic products : Comprehensive identification of all metabolites formed in various biological systems (e.g., human, animal models, microorganisms) is essential. Studies have shown that some microorganisms can degrade BaA, producing various dihydrodiols and ring-fission products, but the full spectrum of metabolites and their fates require further elucidation. nih.govresearchgate.netresearchgate.netnih.gov

Assess metabolite-specific toxicity : Understanding the individual toxicity profiles of each metabolite, including their genotoxic, mutagenic, and carcinogenic potentials, is critical for a more accurate risk assessment of BaA exposure. This includes investigating the role of different cytochrome P450 (CYP) enzymes in the bioactivation and metabolism of BaA and its derivatives. scielo.org.mx

Investigate bioalkylation : Limited studies have characterized the formation of methyl-substituted and hydroxyalkyl derivatives of unsubstituted aromatic hydrocarbons like BaA, and their implications for carcinogenesis. tandfonline.com

Understanding the Impact of this compound Mixtures on Human Health

This compound rarely occurs in isolation in the environment; it is typically found as part of complex mixtures of polycyclic aromatic hydrocarbons (PAHs) and other pollutants. researchgate.netnih.govresearchgate.net The health effects of these mixtures can be different from those of individual compounds due to synergistic, additive, or antagonistic interactions. researchgate.netresearchgate.netnih.gov

Key areas for future research include:

Combined exposure effects : Longitudinal studies are needed to assess the long-term health impacts of exposure to complex environmental mixtures containing BaA, considering various routes of exposure (inhalation, ingestion, dermal contact). researchgate.netwho.int

Biomarker development : Developing biomarkers that can accurately reflect exposure to and the biological effects of BaA within complex mixtures is crucial for epidemiological studies.

Development of More Sensitive and Rapid Analytical Methods

Accurate and precise quantification of this compound in various environmental and biological matrices is fundamental for exposure assessment and risk management. Current analytical methodologies face challenges, particularly for high molecular weight PAHs and their isomers. tandfonline.com

Future advancements should focus on:

Enhanced sensitivity and speed : Developing analytical techniques that offer lower limits of detection and quantification, enabling the analysis of trace levels of BaA in complex samples. researchgate.netnih.govresearchgate.netperlan.com.pl

High-throughput methods : Creating rapid and automated methods to process a large number of samples efficiently, which is vital for extensive monitoring programs and epidemiological studies. perlan.com.pl

Novel detection technologies : Exploring new detection principles and instrumentation, such as advanced spectroscopic or immunosensing techniques, to improve selectivity and reduce matrix interferences. ontosight.aimdpi.com

Improved sample preparation : Advances in clean-up and identification methods are necessary to enhance the accuracy of BaA quantification in diverse matrices like food, water, and soil. nih.gov

Advancements in Remediation Technologies for Complex Matrices

This compound is persistent in the environment and can accumulate in organisms, posing long-term public health risks. umweltprobenbank.demdpi.com Effective remediation strategies are needed for contaminated sites, especially those with complex matrices like soil and industrial waste.

Research priorities include:

Bioremediation optimization : Further research into microbial degradation pathways and the identification of highly efficient BaA-degrading microorganisms (e.g., bacteria like Mycobacterium sp. and fungi like Irpex lacteus) is essential. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org

Innovative technologies : Developing and optimizing advanced techniques, including physical, chemical, and biological methods, for the removal or degradation of BaA from various environmental compartments. This includes exploring synergistic effects in co-culture systems (e.g., microalgal-bacterial consortia). researchgate.netfrontiersin.org

Remediation in complex matrices : Focusing on strategies tailored for challenging matrices such as heavily contaminated soils, sediments, and industrial wastewaters, where BaA often co-occurs with other pollutants.

Longitudinal Epidemiological Studies on this compound-Specific Exposure

While epidemiological studies have linked general PAH exposure to increased cancer incidence and other adverse health effects, disentangling the specific contribution of individual PAHs like this compound remains challenging. nih.govwho.int

Future research should prioritize:

Long-term cohort studies : Conducting prospective longitudinal studies that track specific BaA exposure levels over time in human populations and correlate them with long-term health outcomes, including cancer development, cardiovascular diseases, and neurodevelopmental effects. who.int

Exposure assessment refinement : Improving methods for assessing individual BaA exposure, considering different sources (e.g., diet, air, occupational) and routes. who.int

Mechanistic insights : Integrating epidemiological findings with laboratory research to understand the underlying biological mechanisms by which BaA contributes to disease progression in humans.

Assessment of Substituted this compound Derivatives and their Carcinogenicity

The environmental presence and toxicity of substituted PAHs, including this compound derivatives (e.g., alkylated, oxygenated, nitrated), are increasingly recognized as significant concerns. nih.govmdpi.comresearchgate.netacs.orgwur.nl These derivatives can exhibit different toxicological profiles compared to the parent compound, with some showing enhanced toxicity or carcinogenicity. mdpi.comresearchgate.nettandfonline.comoup.comresearchgate.netnih.gov

Key research areas include:

Structure-activity relationships (SARs) : Detailed studies to establish clear relationships between the chemical structure of substituted BaA derivatives and their carcinogenic potential, mutagenicity, and other toxic effects. tandfonline.comresearchgate.netnih.gov This includes understanding how different substituents (e.g., methyl, fluoro) and their positions influence the compound's reactivity and biological interactions. tandfonline.comoup.comnih.gov

Environmental occurrence and fate : Investigating the prevalence, formation, and environmental behavior of these derivatives, as they can be formed through transformation of parent PAHs. mdpi.com

Toxic equivalency factors (TEFs) : Developing or refining TEFs for substituted BaA derivatives to better assess their cumulative risk in environmental mixtures.

Q & A

Q. What are the critical structural characteristics of Benz(a)anthracene that influence its reactivity and environmental persistence?

this compound (BaA) is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings arranged in a linear angular structure (C₁₈H₁₂, molecular weight 228.29) . Its extended π-conjugated system contributes to its stability, low water solubility (0.0014 mg/L at 25°C), and high lipophilicity (log P ~5.6), enabling bioaccumulation in lipid-rich tissues . The planar structure facilitates intercalation with DNA, a key mechanism in its mutagenicity and carcinogenicity . Environmental persistence is driven by resistance to photodegradation and microbial breakdown under anaerobic conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Critical safety measures include:

  • Engineering controls : Use Class I, Type B biological safety hoods for handling BaA to minimize aerosolization .
  • Personal protective equipment (PPE) : Nitrile or Viton® gloves, Tyvek® coveralls, and NIOSH-approved respirators with HEPA filters for airborne particulates .
  • Decontamination : Wet methods or HEPA-filtered vacuums for spills; avoid dry sweeping to prevent dust dispersion .
  • Storage : Tightly sealed containers in cool, ventilated areas away from oxidizers (e.g., peroxides, chlorates) .
    Training on OSHA’s Hazard Communication Standard (29 CFR 1910.1200) is mandatory for personnel .

Q. How is this compound detected and quantified in environmental and biological samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard. Key parameters:

  • Column : DB-5 or SE-52 capillary columns for resolving PAHs .
  • Temperature program : 60°C (2 min) → 15°C/min → 280°C (10 min) to separate BaA from co-eluting isomers like chrysene .
  • Validation : Baseline resolution (R > 1.5) between BaA and chrysene is critical; poor separation (<25% valley height) indicates column degradation .
    Liquid chromatography-tandem MS (LC-MS/MS) is preferred for biological matrices due to higher sensitivity for DNA adducts (e.g., BaA-7,8-diol-9,10-epoxide) .

Advanced Research Questions

Q. What experimental evidence supports this compound’s classification as a probable human carcinogen, and how do metabolic pathways influence its toxicity?

BaA is classified as a Group 2B carcinogen (IARC) and probable human carcinogen (EPA IRIS) based on:

  • In vivo carcinogenicity : Oral administration in mice induced hepatomas (53% incidence at 50 mg/kg) and lung adenomas . Subcutaneous injection in newborns caused bladder tumors .
  • Metabolic activation : Cytochrome P450 (CYP1A1/1B1) oxidizes BaA to 7,8-epoxide, which hydrolyzes to diol-epoxides that form DNA adducts, primarily at guanine residues . Competing detoxification via glutathione-S-transferase (GST) reduces adduct formation but varies with genetic polymorphisms .
    Contradictions arise in in vitro mutagenicity : BaA is mutagenic in Salmonella TA100 (+S9) and mammalian cell assays but shows inconsistent chromosomal aberrations in vivo . This highlights the need for integrated in vitro-in vivo extrapolation (IVIVE) models for risk assessment .

Q. How do researchers resolve conflicting data on this compound’s environmental fate and bioaccumulation potential?

Discrepancies in bioaccumulation factors (BAFs) stem from:

  • Matrix effects : BAFs in marine organisms (e.g., mussels) range from 10³–10⁴ due to lipid content vs. 10² in terrestrial soils .
  • Degradation kinetics : Half-lives vary from 14 days (aerobic soil) to >1 year (anaerobic sediments) .
    Advanced methods include:
  • Stable isotope probing (SIP) : To track BaA degradation pathways in microbial consortia .
  • QSAR modeling : Predicts photodegradation rates using molar refractivity and HOMO-LUMO gaps .
    Standardized OECD 307/308 guidelines are recommended for harmonizing biodegradation studies .

Q. What strategies mitigate cross-contamination in studies investigating this compound’s synergistic effects with other PAHs?

Key methodological considerations:

  • Chromatographic separation : Use orthogonal GC×GC-MS or LC-MS/MS to distinguish BaA from co-occurring PAHs (e.g., benzo[a]pyrene) .
  • Dose-response design : Fractional factorial designs to isolate BaA-specific effects in PAH mixtures .
  • Negative controls : Include solvent-only and silica gel-filtered samples to account for adsorption artifacts .
    Contradictions in synergistic toxicity (e.g., BaA + dibenzothiophene) require mechanistic studies using CRISPR-edited cell lines (e.g., AHR-knockout models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.